

# Literature review of TAM receptor inhibitors

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An In-depth Technical Guide to TAM Receptor Inhibitors for Researchers and Drug Development Professionals.

# Introduction to the TAM Receptor Family

The TAM receptors, an acronym for Tyro3, AxI, and MerTK, constitute a subfamily of receptor tyrosine kinases (RTKs) that play crucial roles in regulating tissue homeostasis and the immune system.[1][2] Structurally, these receptors are characterized by an extracellular domain containing two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) domains, a single-pass transmembrane segment, and an intracellular tyrosine kinase domain.[3][4]

Activation of TAM receptors is primarily mediated by two vitamin K-dependent ligands: Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1).[3][5][6] These ligands function as bridging molecules, connecting the TAM receptors on the surface of phagocytic cells to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells.[5][6] The binding affinities between ligands and receptors vary:

- Gas6 binds to all three TAM receptors, with the highest affinity for Axl.[7]
- Protein S binds to Tyro3 and MerTK but does not activate Axl.[3][7]

The primary physiological function of TAM receptor signaling is the immunologically silent clearance of apoptotic cells, a process known as efferocytosis.[5][6][8] This process prevents the release of potentially immunogenic intracellular contents from dying cells, thereby suppressing autoimmune responses and inflammation.[5][6] Dysregulation of TAM receptor



signaling is implicated in a variety of diseases, including cancer, making this family an attractive therapeutic target.[2][9]

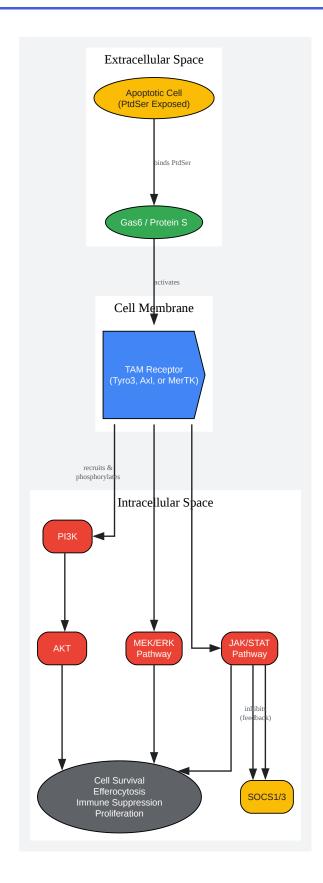
# **TAM Receptor Signaling Pathways**

Upon binding their ligands, which are often themselves bound to apoptotic debris, TAM receptors homodimerize, leading to autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[3][5][10] This phosphorylation creates docking sites for various downstream adaptor proteins and signaling molecules, initiating several key intracellular signaling cascades. The most prominent pathways activated by TAM receptors include:

- Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This is a major pathway downstream of TAM activation that promotes cell survival, proliferation, and efferocytosis.[5][11]
- MEK/ERK Pathway: This cascade is also involved in regulating cell proliferation and survival.
   [5]
- JAK/STAT Pathway: TAM receptors can modulate cytokine signaling through this pathway, often leading to the expression of suppressors of cytokine signaling (SOCS1 and SOCS3) to dampen inflammatory responses.[5]

These pathways collectively mediate the diverse biological outcomes of TAM signaling, from efferocytosis and immune suppression to cell survival and proliferation.[4]





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Caption: Canonical TAM receptor signaling pathway.



### **Role in Cancer and Therapeutic Resistance**

In many types of cancer, TAM receptors, particularly Axl and MerTK, are aberrantly overexpressed.[5][8] This dysregulation is a key driver of malignancy and contributes to several hallmarks of cancer:

- Oncogenic Signaling: In cancer cells, TAM receptors can act as oncogenic drivers, promoting proliferation, survival, migration, and the epithelial-mesenchymal transition (EMT).[2][5]
- Immune Evasion: By activating TAMs on myeloid cells within the tumor microenvironment
  (TME), such as macrophages and dendritic cells, tumors create an immunosuppressive
  shield.[5] This leads to the polarization of tumor-associated macrophages (TAMs) to an M2like, pro-tumor phenotype and suppresses the anti-tumor functions of T cells and natural
  killer (NK) cells.[5][8]
- Therapeutic Resistance: Upregulation of Axl signaling is a frequently observed mechanism of resistance to both conventional chemotherapy and targeted therapies, such as EGFR inhibitors in non-small-cell lung cancer.[2][12]

Given their multifaceted roles in promoting tumor growth, immune evasion, and drug resistance, TAM receptors have emerged as highly attractive targets for cancer therapy.[2][13]

# **Overview of TAM Receptor Inhibitors**

Therapeutic strategies to block TAM signaling primarily involve small molecule tyrosine kinase inhibitors (TKIs).[9] Many of these compounds were initially developed to target other kinases and were later found to have activity against TAMs.[9] Consequently, many TAM inhibitors are multi-targeted. However, a growing number of selective inhibitors are also in development.[13] The lead candidate, bemcentinib, is a selective Axl inhibitor that has been evaluated in numerous clinical trials.[5]



Inhibitor	Primary Target(s)	IC50 (nM)	Development Stage
Bemcentinib (BGB324)	AXL	14	Clinical
Cabozantinib	VEGFR2, MET, AXL, RET	VEGFR2: 0.035, MET: 1.3, AXL: 7	Approved (for other targets)
BMS-777607	MET, AXL, Ron, Tyro3	AXL: 1.1, Tyro3: 4.3	Preclinical/Clinical
Sitravatinib	AXL, MER, TYRO3, MET, VEGFR	Varies	Clinical
MerTK-IN-3	MerTK, Tyro3	MerTK: 21.5, Tyro3: 991.3	Preclinical
CEP-40783	AXL, c-Met	AXL: 7, c-Met: 12	Preclinical

Note: IC50 values are context-dependent and can vary based on the specific assay conditions. Data compiled from multiple sources.[12][14]

# **Key Experimental Protocols and Workflows**

Evaluating the efficacy of TAM receptor inhibitors requires a multi-faceted approach, employing biochemical, cellular, and functional assays.

### **Biochemical Kinase Assay**

This assay directly measures an inhibitor's ability to block the enzymatic activity of a purified TAM kinase. The ADP-Glo™ Kinase Assay is a common method.

#### Methodology:

- Reaction Setup: Recombinant human TAM kinase (e.g., Axl, MerTK) is incubated with the small molecule inhibitor at various concentrations in a kinase reaction buffer.
- Initiation: The kinase reaction is initiated by adding a mixture of the kinase's substrate peptide and ATP. The reaction proceeds for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).



- ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
- Signal Generation: Kinase Detection Reagent is added to convert the ADP produced by the kinase reaction into a luminescent signal.
- Detection: Luminescence is measured using a plate reader. The signal intensity is inversely
  proportional to the kinase activity and thus directly proportional to the inhibitor's potency.
   IC50 values are calculated from the dose-response curve.[15]



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Caption: Workflow for a biochemical kinase assay (e.g., ADP-Glo).

### **Cellular Receptor Phosphorylation Assay**

This assay determines if the inhibitor can block TAM receptor autophosphorylation within a living cell, confirming cell permeability and target engagement.

#### Methodology:

- Cell Culture & Treatment: A cell line endogenously or exogenously expressing the target TAM receptor (e.g., H1299 lung cancer cells for MerTK) is cultured. Cells are pre-treated with the inhibitor for 1-2 hours.[15]
- Receptor Stimulation: TAM receptor phosphorylation is induced. This can be achieved by adding the relevant ligand (Gas6) or by using a cross-linking antibody to force receptor dimerization.[15]
- Cell Lysis: Cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Immunoprecipitation (IP): The target TAM receptor is captured from the cell lysate using an antibody specific to that receptor (e.g., anti-MerTK antibody).

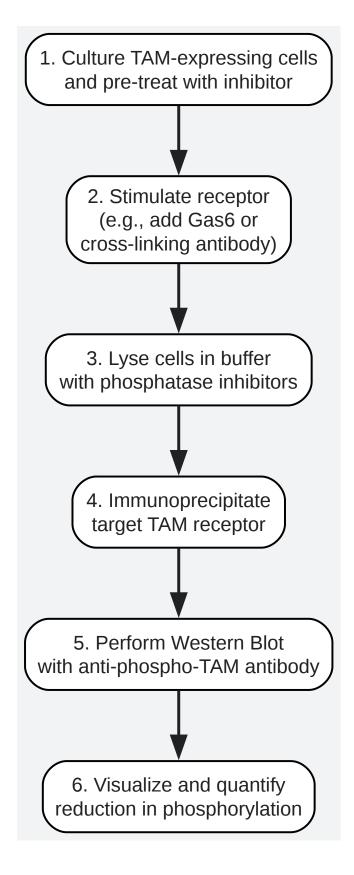






- Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody that specifically recognizes the phosphorylated form of the TAM receptor (e.g., anti-phospho-MerTK).
- Analysis: The signal is visualized and quantified. A reduction in the phospho-receptor signal in inhibitor-treated cells compared to the control indicates successful target inhibition.





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**Caption:** Workflow for a cellular receptor phosphorylation assay.



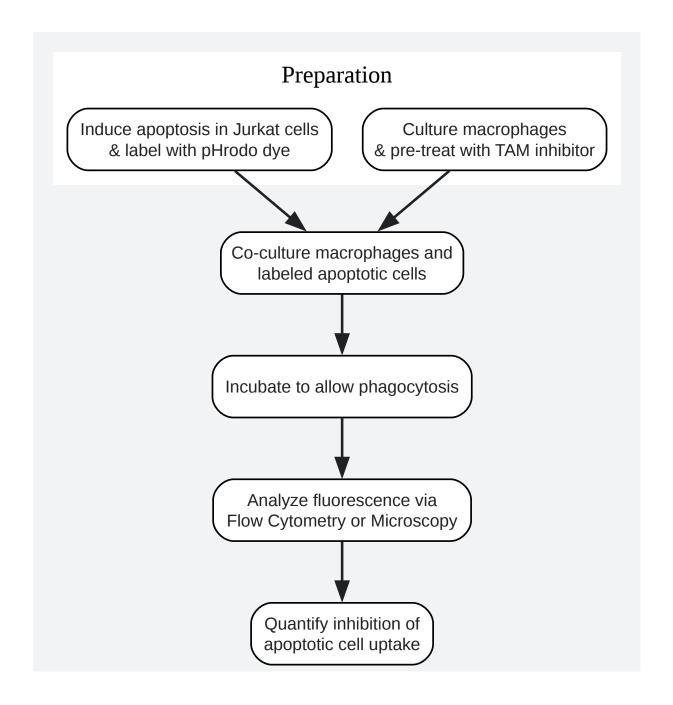
### **Functional Efferocytosis Assay**

This assay measures the functional consequence of TAM inhibition on the phagocytic clearance of apoptotic cells.

#### Methodology:

- Prepare Apoptotic Cells: A target cell line (e.g., Jurkat T cells) is induced to undergo
  apoptosis (e.g., via UV irradiation or staurosporine treatment). The apoptotic cells are then
  labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the
  acidic environment of a phagosome.
- Prepare Phagocytes: Primary macrophages or a macrophage-like cell line are cultured.
- Inhibitor Treatment: The phagocytes are pre-treated with the TAM inhibitor at various concentrations.
- Co-culture: The labeled apoptotic cells are added to the inhibitor-treated phagocytes and cocultured for several hours to allow for phagocytosis.
- Detection & Analysis: The uptake of fluorescently labeled apoptotic cells by the phagocytes is measured by flow cytometry or high-content fluorescence microscopy. A decrease in the percentage of fluorescent phagocytes or mean fluorescence intensity in inhibitor-treated samples indicates a blockade of efferocytosis.[15]





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**Caption:** Workflow for a functional efferocytosis assay.

### **Conclusion and Future Directions**



The TAM family of receptor tyrosine kinases represents a critical node in cancer progression and immune regulation. Their inhibition offers a dual benefit: directly targeting oncogenic signaling in tumor cells and dismantling the immunosuppressive tumor microenvironment.[5] [15] While many current inhibitors are multi-targeted, the development of more selective agents like bemcentinib is paving the way for more precise therapeutic interventions.

A significant challenge and opportunity lie in the complex, sometimes opposing, roles of TAM receptors. For instance, while MerTK signaling is immunosuppressive in macrophages, it can be co-stimulatory in T cells.[5][6][8] This highlights the need for a deep, context-specific understanding of TAM biology to maximize therapeutic benefit and minimize adverse effects. Future strategies will likely focus on intelligent combination therapies, pairing TAM inhibitors with immune checkpoint blockade or other targeted agents to overcome resistance and enhance anti-tumor immunity.[16]

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